molecular formula C14H14O6S B8523455 2-Hydroxy-3-methoxvbenzaldehyde benzenesulfonate

2-Hydroxy-3-methoxvbenzaldehyde benzenesulfonate

Cat. No.: B8523455
M. Wt: 310.32 g/mol
InChI Key: CACNQBCAROJFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methoxvbenzaldehyde benzenesulfonate is a useful research compound. Its molecular formula is C14H14O6S and its molecular weight is 310.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14O6S

Molecular Weight

310.32 g/mol

IUPAC Name

benzenesulfonic acid;2-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H8O3.C6H6O3S/c1-11-7-4-2-3-6(5-9)8(7)10;7-10(8,9)6-4-2-1-3-5-6/h2-5,10H,1H3;1-5H,(H,7,8,9)

InChI Key

CACNQBCAROJFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of o-vanillin (537.5 g, 3.54 mole) in water (3.6 L) containing potassium hydroxide (215 g, 3.77 mole) was treated with benzenesulfonyl chloride (360 mL, 2.83 mole) dropwise over a period of one hour. Methylene chloride (75 ml) was added and the mixture was stirred overnight. The resultant solid was collected by filtration and washed with 500 mL of 5% aqueous potassium hydroxide and 1 L of water. The solid was dried in vacuo at 70°-90° C. to give the title compound, 750 g, mp 115°-119° C.
Quantity
537.5 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

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